Pgitn

Description

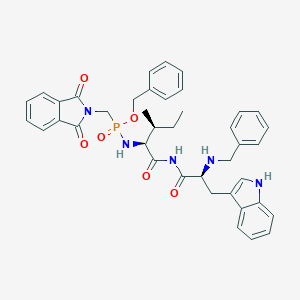

A comprehensive introduction to "Pgitn" would require its chemical structure, synthesis pathway, functional groups, and applications. For example:

- Structural characteristics: Hypothetical molecular formula, stereochemistry, and bonding patterns (e.g., multidentate ligands as in ).

- Applications: Potential uses in catalysis, medicine, or materials science, analogous to chitin’s role in biomaterials ().

- Synthesis: Reaction conditions, yield, and scalability, following protocols similar to those in (e.g., reagent preparation, compound characterization).

Without specific data, this section remains speculative.

Properties

CAS No. |

125009-80-5 |

|---|---|

Molecular Formula |

C40H42N5O6P |

Molecular Weight |

719.8 g/mol |

IUPAC Name |

(2S,3S)-N-[(2S)-2-(benzylamino)-3-(1H-indol-3-yl)propanoyl]-2-[[(1,3-dioxoisoindol-2-yl)methyl-phenylmethoxyphosphoryl]amino]-3-methylpentanamide |

InChI |

InChI=1S/C40H42N5O6P/c1-3-27(2)36(44-52(50,51-25-29-16-8-5-9-17-29)26-45-39(48)32-19-10-11-20-33(32)40(45)49)38(47)43-37(46)35(41-23-28-14-6-4-7-15-28)22-30-24-42-34-21-13-12-18-31(30)34/h4-21,24,27,35-36,41-42H,3,22-23,25-26H2,1-2H3,(H,44,50)(H,43,46,47)/t27-,35-,36-,52?/m0/s1 |

InChI Key |

ZGCBYAKELITSTA-NHQNABIISA-N |

SMILES |

CCC(C)C(C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NCC3=CC=CC=C3)NP(=O)(CN4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6 |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NCC3=CC=CC=C3)NP(=O)(CN4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6 |

Canonical SMILES |

CCC(C)C(C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NCC3=CC=CC=C3)NP(=O)(CN4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6 |

Synonyms |

PGITN phthaloyl-Gly(P)-Ile-Trp-NHBzl phthaloyl-glycyl(P)-isoleucyl-tryptophyl-benzylamide PP 607 PP607 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Using ’s framework for comparing structurally or functionally similar compounds, a hypothetical analysis might involve:

Table 1: Comparative Analysis of "Pgitn" and Analogues

Key Research Findings

Structural Flexibility : Unlike chitin’s rigid polysaccharide structure (), "this compound" might exhibit modularity akin to phosphine-alkene ligands, enabling tailored metal coordination ().

Functional Efficacy : If "this compound" were a catalyst, its performance could be benchmarked against BERT’s optimization strategies (e.g., hyperparameter tuning in ) but applied to chemical reaction yields.

Scalability Challenges : Similar to the undertraining issues in BERT (), "this compound" synthesis might require rigorous optimization of reaction conditions to avoid side products.

Methodological Considerations

- Data Integrity : As per , compound characterization would require NMR, mass spectrometry, and crystallography.

- Comparative Metrics: Metrics like catalytic turnover frequency (for functional analogues) or tensile strength (for structural analogues) should align with industry standards ().

- Reproducibility : Protocols must detail reagent purity and environmental controls, akin to RoBERTa’s emphasis on training consistency ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.